2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and related analogs.
Synthesis
The synthesis of this compound involves several key steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin , which serves as a core structure. The synthesis pathway generally includes:
- Formation of the thioether linkage : Reaction of the dioxin derivative with appropriate thiazole or thioamide precursors.
- Acetamide formation : Coupling with 4-ethylphenyl acetamide to yield the final product.
The detailed synthetic route has been explored in various studies, highlighting the importance of reaction conditions and purification methods to achieve high yields and purity .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have shown significant AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
Compound | AChE IC50 (μM) |
---|---|
1 | 12 |
2 | 5.8 |
3 | 0.88 |
These results suggest that modifications to the dioxin structure can enhance inhibitory potency against AChE.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. For instance, derivatives have been tested against various cancer cell lines using MTT assays to assess cytotoxicity:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF7 | 10 |
A549 | 12 |
These findings indicate a promising anticancer profile, warranting further exploration into structure-activity relationships (SAR).
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective effects, derivatives of the compound were administered in animal models of Alzheimer's disease. The results indicated that treatment significantly improved cognitive function and reduced amyloid plaque formation compared to controls .
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of this compound in xenograft models. The treated group exhibited a marked reduction in tumor size and enhanced survival rates compared to untreated groups .
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting AChE and other enzymes involved in neurotransmitter breakdown.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant properties that contribute to their neuroprotective effects .
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-15-3-5-16(6-4-15)24-20(26)14-30-21-22(27)25(10-9-23-21)17-7-8-18-19(13-17)29-12-11-28-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYMXENZUKXBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.